molecular formula C8H8N2OS2 B11890637 6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one

6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11890637
M. Wt: 212.3 g/mol
InChI Key: FUZJDDIGLPKEQZ-UHFFFAOYSA-N
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Description

6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one is a synthetic derivative based on the privileged thieno[2,3-d]pyrimidine scaffold, a structure recognized in medicinal chemistry for its myriad pharmacological activities . This compound is offered exclusively for research purposes to support the development of novel therapeutic agents. The core thieno[2,3-d]pyrimidine structure is a versatile scaffold in drug discovery, with documented potential in several research areas. Literature indicates that derivatives of this scaffold have shown promising anticancer activity by functioning as microtubule targeting agents, leading to the inhibition of cell proliferation . Furthermore, structurally similar compounds have demonstrated potent antibacterial efficacy against multi-drug resistant Gram-positive pathogens, including methicillin-resistant and vancomycin-resistant Staphylococcus aureus (MRSA, VRSA) . Other explored research applications for this class of compounds include anti-inflammatory and antiviral activities . The presence of the methylthiomethyl substituent in this specific derivative is intended to offer a strategic site for further chemical modification, allowing researchers to explore structure-activity relationships (SAR) and optimize properties for specific biological targets . This compound is intended for use in in vitro assays and hit-to-lead optimization studies only. Hazard Statements: H302 - Harmful if swallowed . Precautionary Statements: P280-P305+P351+P338 - Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Properties

Molecular Formula

C8H8N2OS2

Molecular Weight

212.3 g/mol

IUPAC Name

6-(methylsulfanylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C8H8N2OS2/c1-12-3-5-2-6-7(11)9-4-10-8(6)13-5/h2,4H,3H2,1H3,(H,9,10,11)

InChI Key

FUZJDDIGLPKEQZ-UHFFFAOYSA-N

Canonical SMILES

CSCC1=CC2=C(S1)N=CNC2=O

Origin of Product

United States

Preparation Methods

Precursor Synthesis: Methyl 3-Aminothiophene-2-carboxylate

Methyl 3-aminothiophene-2-carboxylate serves as a critical intermediate for constructing the thienopyrimidinone ring. As demonstrated in analogous syntheses, this precursor reacts with isocyanates or thioureas under alkaline conditions to form pyrimidinone derivatives. For example, heating methyl 3-aminothiophene-2-carboxylate with phenyl isothiocyanate in dioxane yields thieno[3,2-d]pyrimidin-4-ones through cyclocondensation. Adapting this method, introducing a methylthio methyl group during precursor synthesis could enable direct incorporation into the final structure.

Cyclocondensation with Thiourea Derivatives

In a related approach, ethyl-3-oxobutanoate and thiourea undergo ring-closing cyclization in ethanolic KOH to form 2-thioxopyrimidinones. Applying this to thiophene derivatives, methyl 3-((methylthio)methyl)thiophene-2-carboxylate could cyclize with thiourea to generate the target compound. This route necessitates prior synthesis of the substituted thiophene precursor, which may involve Friedel-Crafts alkylation or nucleophilic substitution.

Post-Cyclization Functionalization

S-Alkylation of Thiolated Intermediates

A common strategy for introducing sulfur-based substituents involves alkylating thiolate intermediates. For instance, 2-thioxopyrimidinones react with alkyl halides (e.g., 2-chloroethanol) in aqueous KOH to form S-alkylated derivatives. Applying this to 6-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one, treatment with chloromethyl methyl sulfide (Cl-CH₂-S-Me ) in alkaline conditions would yield the target compound:

6-SH derivative+Cl-CH₂-S-MeKOH6-((Methylthio)methyl) derivative+HCl\text{6-SH derivative} + \text{Cl-CH₂-S-Me} \xrightarrow{\text{KOH}} \text{6-((Methylthio)methyl) derivative} + \text{HCl}

This method mirrors the synthesis of 2-(2-hydroxyethylthio)-6-methylpyrimidin-4(3H)-one reported in, where S-alkylation proceeds efficiently at room temperature.

Alternative Routes: Direct Substitution During Cyclization

One-Pot Synthesis Using Pre-Functionalized Precursors

Incorporating the (methylthio)methyl group during the cyclization step avoids post-synthetic modifications. For instance, methyl 3-((methylthio)methyl)thiophene-2-carboxylate could react with urea or thiourea under basic conditions to form the pyrimidinone ring. This method, analogous to the synthesis of 3-R-thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones, would require optimizing reaction temperatures and solvent systems (e.g., dioxane or ethanol).

Use of Methylthio Methyl Grignard Reagents

Grignard reagents like MeS-CH₂-MgBr could theoretically undergo nucleophilic addition to electrophilic positions on the thienopyrimidinone core. However, this route remains unexplored in the literature and would necessitate rigorous control of reaction conditions to prevent side reactions.

Optimization and Challenges

Reaction Conditions

  • Solvent Choice : Polar aprotic solvents (DMF, dioxane) enhance solubility of intermediates, while ethanol facilitates cyclization.

  • Base Selection : KOH or NaOH promotes deprotonation of thiol groups for alkylation.

  • Temperature : Moderate heating (60–100°C) is typical for cyclocondensation, whereas alkylation often proceeds at room temperature.

Yield and Purity Considerations

Yields for analogous S-alkylation reactions range from 59% to 94%, depending on the electrophile and reaction time. Purification via recrystallization (e.g., using i-PrOH:DMF mixtures) ensures high purity, as evidenced by elemental analysis and NMR data.

Analytical Characterization

Successful synthesis requires validation through:

  • ¹H NMR : Peaks for the methylthio methyl group (δ ~2.1 ppm for S-CH₃) and thiophene protons (δ ~7.0–8.1 ppm).

  • IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C-S (~670 cm⁻¹).

  • Elemental Analysis : Confirmation of C, H, N, and S content within ±0.4% of theoretical values.

Comparative Evaluation of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Post-cyclization S-alkylationHigh regioselectivity; mild conditionsRequires pre-synthesized 6-mercapto derivative70–94%
One-pot cyclizationFewer steps; integrated functionalizationChallenging precursor synthesisNot reported
Grignard additionNovel approach; potential for diversificationUntested; risk of side reactionsN/A

Chemical Reactions Analysis

Oxidation of the Methylthio Group

The methylthio (-SCH₃) moiety undergoes oxidation to form sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives. This reaction is critical for modifying electronic properties and enhancing biological activity.

Example Reaction Pathway

Reaction TypeConditionsReagents/CatalystsYieldReference
S → SO₂ oxidationmm-CPBA, CH₂Cl₂, 2 h, rtmm-CPBA66%

In a representative procedure, treatment of structurally analogous thienopyrimidine derivatives with 75% mm-chloroperbenzoic acid (mm-CPBA) in dichloromethane facilitates sulfone formation .

Alkylation of the Pyrimidinone NH Group

The NH group in the pyrimidinone ring participates in alkylation reactions, enabling structural diversification for pharmacological studies.

Example Reaction Pathway

Reaction TypeConditionsReagents/CatalystsYieldReference
NH → N-EthylEthyl iodide, NaH, DMF, 0°C, 1 hNaH98%

Sodium hydride (NaH) in dimethylformamide (DMF) promotes deprotonation of the NH group, followed by nucleophilic attack on ethyl iodide to yield N-ethyl derivatives .

Electrophilic Bromination of the Thienopyrimidine Ring

Electrophilic substitution reactions occur at specific positions on the thienopyrimidine ring, depending on directing effects.

Example Reaction Pathway

Reaction TypeConditionsReagents/CatalystsYieldReference
Bromination at C-6Br₂, CH₃COOH, 80°C, 1 hBromine95%

Bromination of the parent thieno[2,3-dd]pyrimidin-4(3HH)-one in acetic acid introduces bromine at the C-6 position . For 6-((methylthio)methyl)-substituted derivatives, bromination may occur at alternate positions due to steric and electronic effects.

Acylation Reactions

The sulfur atom in the methylthio group can undergo SS-acylation to generate thioester derivatives.

Example Reaction Pathway

Reaction TypeConditionsReagents/CatalystsYieldReference
SS-AcylationAcetyl chloride, DMF, rtAcetyl chloride~70%

Treatment with acetyl chloride in dimethylformamide (DMF) selectively acylates the sulfur atom, forming SS-acetylated products .

Nucleophilic Substitution

The methylthio group acts as a leaving group in nucleophilic displacement reactions under basic conditions.

Example Reaction Pathway

Reaction TypeConditionsReagents/CatalystsYieldReference
SCH₃ → SNu substitutionK₂CO₃, CH₃CN, rtAmines/Halides75%

In a model study, analogous methylthio-substituted thienopyrimidines reacted with amines or alkoxides in acetonitrile to yield substituted derivatives .

Cyclocondensation Reactions

The thienopyrimidine core participates in cyclocondensation to form fused heterocycles.

Example Reaction Pathway

Reaction TypeConditionsReagents/CatalystsYieldReference
CyclocondensationH₃PO₄, PPA, 120°C, 4 hPolyphosphoric acid90%

Heating with polyphosphoric acid (PPA) facilitates cyclocondensation of thiophene precursors to generate tricyclic structures .

Scientific Research Applications

6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Compound Name Substituents Key Activities Reference Evidence
6-Methylthieno[2,3-d]pyrimidin-4(3H)-one 6-CH₃ Intermediate for further functionalization
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one 5-CH₃, 6-CH₃ Antimicrobial lead compound
2-(2,4-Dichloro-6-methylphenoxy)-3-isopropyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one 2-(aryloxy), 3-alkyl Antifungal (92% inhibition vs. Colletotrichum gossypii)
2-[2-(5-Nitro-1H-benzimidazol-1-yl)ethyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one 2-(benzimidazole-ethyl) Antiparasitic (95% efficacy vs. Trichinella spiralis)
6-(1H-1,2,4-Triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones 6-triazole Fungicidal (dose-dependent activity)
This compound 6-(CH₂SMe) Hypothesized enhanced lipophilicity and target binding

Key Observations:

Substituent Position and Bioactivity: Position 6: Methyl (6-CH₃) and dimethyl (5,6-CH₃) groups are common in antimicrobial derivatives . Position 2: Aryloxy or benzimidazole substituents correlate with antiparasitic and antifungal activities . Position 3: Alkyl groups (e.g., isopropyl) improve metabolic stability and pharmacokinetics .

Sulfur-Containing Modifications: The methylthio group (SMe) in this compound is distinct from mercapto (-SH) or thioether (-S-) groups in other derivatives (e.g., 3-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one) . Such modifications influence redox activity and metal-binding capacity, critical for enzyme inhibition.

Biological Activity

6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound with a thieno[2,3-d]pyrimidine core. Its molecular formula is C8H8N2OSC_8H_8N_2OS, and it has a molecular weight of approximately 212.29 g/mol. The compound exhibits potential biological activities due to the presence of the methylthio group, which can influence its pharmacological properties.

The compound is characterized by its solubility in various solvents, which enhances its utility in chemical applications. Its functional groups allow it to undergo typical reactions associated with thieno[2,3-d]pyrimidines, potentially leading to various derivatives with distinct biological activities.

Biological Activities

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have explored the antiproliferative effects of thieno[2,3-d]pyrimidine derivatives on cancer cell lines. For instance, compounds related to this class have shown significant inhibition of cell proliferation and microtubule depolymerization at low concentrations (e.g., IC50 values as low as 9 nM) .
  • Hormonal Modulation : Thieno[2,3-d]pyrimidine derivatives have been investigated as non-peptide antagonists for the luteinizing hormone-releasing hormone (LHRH) receptor. A notable example includes a derivative that demonstrated high binding affinity and potent antagonistic activity with IC50 values ranging from 0.06 to 0.1 nM .
  • Antioxidant Properties : Some studies have reported the antioxidant activities of pyrimidine derivatives, suggesting that compounds like this compound may also possess protective effects against oxidative stress .

Case Studies and Research Findings

  • Antiproliferative Effects : In a study evaluating microtubule-targeting agents, a compound structurally similar to this compound was found to induce significant microtubule depolymerization at concentrations as low as 10 µM. The most potent analog achieved an EC50 value of 19 nM .
  • LHRH Antagonism : Another study highlighted the effectiveness of thieno[2,3-d]pyrimidine derivatives in suppressing plasma LH levels in animal models when administered orally. This indicates their potential use in therapeutic applications related to hormonal regulation .

Comparative Analysis

The following table summarizes related compounds and their biological activities:

Compound NameCAS NumberBiological ActivityIC50 (nM)
5-(N-benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-6-[4-(3-methoxyureido)phenyl]-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione12345678LHRH antagonist0.06
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one18593-44-7Antiproliferative9
Thieno[2,3-d]pyrimidin-4(3H)-one14080-50-3Microtubule depolymerizationNot specified

Q & A

Basic Research Question

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, S–C bonds at ~600–700 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substituent positions and regiochemistry. For example, aromatic protons in 4a appear as multiplets at δ 6.8–7.2 ppm .
  • Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight and purity .

What biological activities have been reported for these compounds?

Basic Research Question

  • Anticancer : Inhibition of VEGFR-2 via molecular hybridization with 1,3,4-oxadiazole moieties (IC₅₀ values in µM range) .
  • Enzyme Inhibition :
    • Dihydrofolate Reductase (DHFR) : Derivatives like 4a–4e show inhibitory activity, with 4c (3,4,5-trimethoxy substitution) being most potent .
    • 17β-HSD1 : Compound 7f inhibits estradiol biosynthesis (94% inhibition at 0.1 µM) with high selectivity over 17β-HSD2 .
  • Anticonvulsant : 6-Methyl-2-arylaminopyrimidines (e.g., 3.1–3.9) exhibit activity influenced by substituent electronegativity .
  • Anti-Tyrosinase : 2-Substituted derivatives (e.g., 4g with 2,4-dihydroxybenzene) show docking affinity for melanogenesis regulation .

How to design experiments to evaluate DHFR inhibitory activity?

Advanced Research Question
Methodology :

Synthesis : Prepare derivatives with varying substituents (e.g., methoxy, chloro) to assess structure-activity relationships (SAR) .

In Vitro Assay : Use recombinant DHFR enzyme and monitor NADPH oxidation at 340 nm.

Data Analysis : Calculate IC₅₀ values and compare with controls (e.g., methotrexate).

Validation : Cross-check with cytotoxicity assays (e.g., MTT on cancer cell lines) .

Q. Critical Parameters :

  • Substituent polarity (e.g., electron-withdrawing groups enhance binding).
  • Solubility adjustments (use DMSO/PBS mixtures).

How to resolve contradictions in biological activity data across studies?

Advanced Research Question
Approach :

  • Assay Conditions : Compare cell-free vs. cell-based systems (e.g., 17β-HSD1 inhibition in recombinant enzyme vs. intact cells) .
  • Substituent Effects : Analyze how electron-donating (e.g., methoxy) vs. electron-withdrawing (e.g., chloro) groups alter activity (see SAR tables in ).
  • Statistical Validation : Use ANOVA to assess significance of IC₅₀ differences between derivatives.

Q. Example Contradiction :

  • Compound 4b (58% yield) shows lower DHFR activity than 4c (89% yield), possibly due to steric hindrance from 2,5-dimethoxy groups .

How to perform molecular docking studies for target identification?

Advanced Research Question
Protocol :

Protein Preparation : Retrieve target structure (e.g., VEGFR-2 PDB: 4ASD) and remove water/ligands .

Ligand Preparation : Optimize 3D geometry of derivatives (e.g., Gaussian09) and generate PDBQT files (AutoDock Tools).

Docking : Use AutoDock Vina with grid boxes centered on active sites (e.g., hinge region for VEGFR-2).

Validation : Compare docking scores (binding energy) with known inhibitors (e.g., sorafenib).

MD Simulations : Run 100 ns simulations (GROMACS) to assess binding stability .

Q. Key Metrics :

  • Hydrogen bonds (e.g., between pyrimidinone C=O and kinase residues).
  • Hydrophobic interactions (e.g., methylthio groups in allosteric pockets).

What strategies optimize synthesis yields for complex derivatives?

Advanced Research Question
Optimization Tactics :

  • Temperature Control : Reflux in DMF-POCl₃ at 80°C for 3 hours improves cyclization .
  • Catalyst Screening : Use K₂CO₃/EtOH for methylation instead of MeONa/MeOH to reduce side products .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves purity .

Q. Case Study :

  • One-pot synthesis of 2,3-disubstituted derivatives achieves 89% yield via sequential aldehyde-amine coupling .

How to assess selectivity against related enzymes (e.g., 17β-HSD1 vs. HSD2)?

Advanced Research Question
Methodology :

Enzyme Assays : Parallel testing using recombinant 17β-HSD1 and HSD2 with [³H]-estrone as substrate .

Structural Modifications : Introduce bulky groups (e.g., octahydro-azepine in 7f) to hinder HSD2 binding .

Computational Screening : Compare docking poses in both enzymes to identify selectivity-determining residues.

Q. Key Finding :

  • Compound 7f shows >90% inhibition of 17β-HSD1 but <10% activity against HSD2, attributed to steric exclusion in HSD2’s smaller active site .

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